3',5'-Dibromo-2,4'-dihydroxybenzanilide
Description
3',5'-Dibromo-2,4'-dihydroxybenzanilide (CAS: 55411-56-8) is a halogenated benzanilide derivative characterized by bromine substitutions at the 3' and 5' positions and hydroxyl groups at the 2 and 4' positions on its aromatic rings. This compound belongs to a class of bromophenols known for their bioactivity, particularly in anti-inflammatory and antimicrobial contexts.
Properties
CAS No. |
55411-39-7 |
|---|---|
Molecular Formula |
C13H9Br2NO3 |
Molecular Weight |
387.02 g/mol |
IUPAC Name |
N-(3,5-dibromo-4-hydroxyphenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H9Br2NO3/c14-9-5-7(6-10(15)12(9)18)16-13(19)8-3-1-2-4-11(8)17/h1-6,17-18H,(H,16,19) |
InChI Key |
HIQMVDVFWVAWRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C(=C2)Br)O)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Benzanilides
3',5'-Dichloro-2,4'-dihydroxybenzanilide
- Structure : Chlorine replaces bromine at the 3' and 5' positions.
- Properties :
4-Bromo-2'-(diethylamino)-3,5-dihydroxybenzylanilide
- Structure: Features a bromine at the 4-position and a diethylamino group at the 2'-position.
- Properties: The diethylamino group enhances solubility in polar solvents, contrasting with the dibromo compound’s lower solubility. No reported anti-inflammatory activity; primarily cataloged as a chemical intermediate .
Brominated Aromatic Compounds with Bioactivity
5,2′-Dibromo-2,4′,5′-trihydroxydiphenylmethanone (TDD)
- Structure: A bromophenol derivative with a ketone group.
- Bioactivity :
- Mechanistic Insight : TDD’s ketone moiety may enhance protein binding specificity compared to benzanilides.
3,5-Dibromo-2-hydroxypyrimidine
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